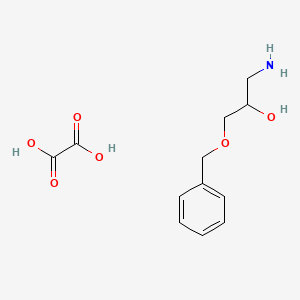
1-Bromo-4-fluoro-2-(trichloromethyl)benzene
Übersicht
Beschreibung
1-Bromo-4-fluoro-2-(trichloromethyl)benzene, or 1-BTFB, is an organofluorine compound used in various scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 87-88°C. 1-BTFB is used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a solvent for the production of other fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Spectroscopy Studies
- Research on trisubstituted benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has provided insights into the vibrational and electronic absorption spectra of these compounds. Such studies are crucial for understanding the electronic structures and interactions of these molecules (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).
Organometallic Synthesis
- 1-Bromo-4-fluoro-2-(trichloromethyl)benzene is utilized as a starting material in organometallic synthesis. This compound is a key precursor for creating various synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labeling Agents
- The compound has been used in the radiosynthesis of various fluoromethyl-benzenes, demonstrating its potential as a bifunctional labeling agent. This application is significant in the development of new compounds for medical imaging and diagnostics (Namolingam, Luthra, Brady, & Pike, 2001).
Conformational Analysis
- Theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been conducted. This research helps understand the structural dynamics of these molecules in different environments, which is crucial for their applications in various fields (Chachkov et al., 2008).
Fluorescence Properties
- The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl) benzene, related to 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has shown notable fluorescence properties. These findings are significant for developing new materials with specific optical properties (Zuo-qi, 2015).
Halogenation Reactions
- The compound has been studied in the context of regioselective halogenation reactions, which are fundamental in organic synthesis. Understanding the reactivity and selectivity of such compounds in halogenation reactions has broad implications for synthetic chemistry (Zhao et al., 2016).
Comparative Degradation Studies
- Studies on the sonolysis of various monohalogenated benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, provide insights into their degradation pathways and mechanisms. Such research is crucial for environmental applications and understanding the stability and breakdown of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3F/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZKRSUOOVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)


![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
-methanamine](/img/structure/B1439725.png)


![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)

